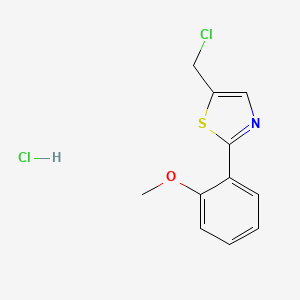

5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride

Description

Properties

IUPAC Name |

5-(chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNOS.ClH/c1-14-10-5-3-2-4-9(10)11-13-7-8(6-12)15-11;/h2-5,7H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZCOLRHWAZZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(S2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological effects, and relevant studies associated with this compound.

- Molecular Formula : C11H11Cl2NOS

- Molecular Weight : 276.19 g/mol

- CAS Number : 915920-12-6

- Structure : The compound features a thiazole ring substituted with a chloromethyl group and a methoxyphenyl moiety.

Synthesis

The synthesis of thiazole derivatives often involves methods such as cyclization reactions between appropriate precursors. For instance, compounds similar to this compound can be synthesized using various chlorination and condensation techniques. These methods are crucial for obtaining high-purity products suitable for biological testing .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of thiazole derivatives. The compound's activity was evaluated against various bacterial strains, with findings indicating significant inhibitory effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.23 - 0.70 | 0.47 - 0.94 |

| Escherichia coli | 0.23 - 0.47 | 0.47 - 0.94 |

| Salmonella Typhimurium | Moderate activity | Moderate activity |

These results suggest that the compound exhibits varying degrees of effectiveness against different bacterial strains, with Bacillus cereus being the most susceptible .

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have shown antifungal activity. For example, certain thiazole compounds demonstrated potent activity against fungal strains such as Trichophyton viride and Aspergillus niger:

| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| Trichophyton viride | 0.11 | 0.23 |

| Aspergillus niger | 0.11 | 0.23 |

These findings highlight the potential of thiazole derivatives as effective antifungal agents .

Anticancer Activity

The anticancer potential of this compound was assessed in various cancer cell lines, including prostate cancer and melanoma cells. The compound exhibited cytotoxic effects with IC50 values ranging from:

- Prostate Cancer Cells : IC50 = 0.7 - 1.0 μM

- Melanoma Cells : IC50 = 1.8 - 2.6 μM

This indicates that the compound may serve as a promising candidate for further development in cancer therapy .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of thiazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that specific thiazole compounds could inhibit the growth of resistant bacterial strains, suggesting their utility in treating infections caused by multidrug-resistant bacteria .

- Cytotoxicity in Cancer Models : Research indicated that modifications to the thiazole structure could enhance cytotoxicity against cancer cell lines, suggesting a structure-activity relationship that warrants further investigation .

- Neuroprotective Effects : Some derivatives were evaluated for neuroprotective properties against oxidative stress in neuronal cell lines, showing promise as therapeutic agents for neurodegenerative diseases .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of various heterocyclic compounds. Its unique thiazole structure allows for further functionalization, making it a versatile building block in organic synthesis .

- Reactivity : It can undergo nucleophilic substitution reactions where the chloromethyl group can be replaced by various nucleophiles such as amines or thiols .

2. Biological Applications

- Antimicrobial Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, it has shown promising results against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | < 29 μg/mL |

| Staphylococcus aureus | < 40 μg/mL |

| Candida albicans | < 207 μg/mL |

- Anticancer Potential : The compound has been investigated for its cytotoxic effects against various cancer cell lines. Molecular docking studies suggest that it can effectively bind to cancer-related targets, inhibiting their function and reducing cell proliferation .

3. Pharmaceutical Development

- Drug Formulation : This compound is explored for its potential use in pharmaceuticals, particularly in the development of active pharmaceutical ingredients (APIs) targeting bacterial and fungal infections . Its ability to inhibit key enzymes involved in microbial resistance makes it a candidate for new antibiotic formulations.

Case Studies

Study on Acetylcholinesterase Inhibition :

A study demonstrated that thiazole derivatives, including this compound, exhibited strong inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's disease. The IC50 value was reported at 2.7 µM, indicating significant potential for therapeutic applications in neuroprotection .

Molecular Docking Studies :

Docking simulations have shown that 5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride binds favorably to active sites of proteins involved in cancer progression and microbial resistance. These studies provide insights into the stability and binding affinity of the compound, supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomers and Substituent Variations

- Molecular weight: 276.18 g/mol (discontinued commercially, suggesting synthesis challenges) .

4-(Chloromethyl)-2-phenyl-1,3-thiazole (CAS 4771-31-7):

- The chloro group is electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound .

Benzothiazole Derivatives

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole :

- 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole: Trimethoxy substitution increases steric bulk and electron density. Dihedral angle: 15.56°, showing greater ring distortion compared to mono-methoxy analogs .

Physical and Chemical Properties

- Solubility : Hydrochloride salts (e.g., target compound) are typically water-soluble, whereas neutral thiazoles (e.g., 4-(chloromethyl)-2-phenyl-1,3-thiazole) may require organic solvents .

- Reactivity : The chloromethyl group facilitates nucleophilic substitution reactions, enabling derivatization for drug discovery .

Preparation Methods

Chlorination of 1-Isothiocyanate-2-chloro-2-propene

A patented method describes the preparation of 2-chloro-5-chloromethyl thiazole hydrochloride by:

- Adding 1-isothiocyanate-2-chloro-2-propene to an organic solvent such as methylene dichloride, 1,2-ethylene dichloride, or acetonitrile.

- Introducing chlorine gas slowly at 25–40 °C over 2–3 hours with stirring for 3–12 hours to form the hydrochloride salt of 2-chloro-5-chloromethyl thiazole.

- Isolating the product by centrifugation and washing the filter cake with sodium bicarbonate aqueous solution to adjust pH to 4–6, yielding pure 2-chloro-5-chloromethyl thiazole.

| Parameter | Range/Value |

|---|---|

| Temperature | 25–40 °C (preferably 30–40 °C) |

| Chlorine to isothiocyanate molar ratio | 1:1 to 1:1.1 |

| Solvent | Methylene dichloride, 1,2-ethylene dichloride, or acetonitrile |

| Reaction time (chlorine addition) | 2–3 hours |

| Stirring time post-chlorine | 3–12 hours |

| pH adjustment | 4–6 (using sodium bicarbonate) |

- Yield: 88.5% to 95.5%

- Purity: Up to 99.7% content of 2-chloro-5-chloromethyl thiazole

This method avoids high-temperature conditions, reducing decomposition and improving product quality.

Formation of Hydrochloride Salt

The hydrochloride salt is typically formed by:

- Treating the free base of the chloromethyl thiazole derivative with hydrochloric acid (HCl) in an organic solvent or aqueous medium.

- The salt formation enhances the compound’s stability and facilitates purification by crystallization.

- Excess hydrochloric acid is carefully managed to avoid impurities and environmental concerns.

Comparative Table of Preparation Methods

| Step | Method A (Patent CN105254584A) | Method B (Patent US6812348B1) |

|---|---|---|

| Starting material | 1-isothiocyanate-2-chloro-2-propene | Aldehyde derivatives (e.g., 2-methoxybenzaldehyde) |

| Key reagents | Chlorine gas, sodium bicarbonate | Thiourea, copper(I) chloride, tert-butyl nitrite, thionyl chloride |

| Solvent | Methylene dichloride, acetonitrile | Acetonitrile, hydrochloric acid |

| Temperature | 25–40 °C | 0 to 5 °C for diazotization; room temp for chlorination |

| Reaction time | 3–12 hours post chlorine addition | 2 hours diazotization, 1 hour chlorination |

| Purification | Centrifugation, washing with sodium bicarbonate solution | Extraction with chloroform/dichloromethane, washing with sodium bicarbonate |

| Yield | Up to 95.5% | Moderate, dependent on intermediate purity |

| Product purity | Up to 99.7% | High, after purification |

Research Findings and Notes

- The chlorination reaction must be carefully controlled to avoid over-chlorination or decomposition.

- Use of mild temperatures (below 40 °C) preserves material integrity and improves yield.

- Sodium bicarbonate washing effectively removes acidic impurities and stabilizes the product.

- The choice of solvent influences reaction kinetics and solubility of intermediates.

- Diazotization and Sandmeyer-type reactions are effective for converting amino-thiazole intermediates to chloromethyl derivatives.

- Environmental and cost considerations favor methods minimizing strong acid waste and high-temperature steps.

Q & A

Basic: What synthetic routes are recommended for 5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride?

Answer:

The synthesis typically involves cyclization and chlorination steps. A common approach is refluxing a thiosemicarbazide precursor with aromatic acids (e.g., 2-methoxyphenyl derivatives) in phosphorus oxychloride (POCl₃) at 90°C for 3–5 hours . After quenching with ammonia (pH 8–9), the product is purified via recrystallization from methanol/water mixtures. For chloromethylation, 2-chloroacetyl chloride or PCl₅ may be used under controlled temperatures (0–5°C) to avoid side reactions .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy : To confirm substituent positions and hydrogen environments.

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation (e.g., experimental vs. calculated values for C₁₄H₁₃Cl₂NOS) .

- X-ray Crystallography : Resolves bond angles (e.g., C–N–C angles ≈ 110–124°) and torsion angles critical for understanding molecular conformation .

- Elemental Analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Solubility : DMSO (~5.97 mM) and water (~9.94 mM) are suitable solvents for in vitro studies. For in vivo formulations, use PEG300 or SBE-β-CD to enhance solubility .

- Storage : Store as a solid powder at -20°C in airtight containers. Avoid repeated freeze-thaw cycles to prevent degradation .

- Safety : Use fume hoods due to hygroscopicity and potential HCl release. Refer to SDS for PPE guidelines .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:

Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers and intermediates. For example:

- Reaction Path Search : Simulate chloromethylation steps to optimize temperature and solvent conditions .

- Transition State Analysis : Predict regioselectivity in thiazole ring formation.

Combine computational data with experimental validation (e.g., varying POCl₃ stoichiometry) to refine yields .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Answer:

- Dose-Response Curves : Compare IC₅₀ values under standardized conditions (e.g., pH, temperature).

- Control Experiments : Use ampicillin/clotrimazole as positive controls to normalize antifungal/antibacterial assays .

- Statistical Analysis : Apply ANOVA to assess variability in replicate studies. For example, discrepancies in MIC values may arise from differences in microbial strains or nutrient media .

Advanced: What is the molecular conformation, and how does it affect reactivity?

Answer:

X-ray data reveals:

- Bond Angles : C–N–C angles of 110.6°–124.0° in the thiazole ring, indicating moderate ring strain .

- Torsion Angles : C7–N2–C1–C6 = 179.3°, suggesting near-planar geometry that enhances π-stacking in biological targets .

This conformation increases electrophilicity at the chloromethyl group, facilitating nucleophilic substitution reactions in drug conjugate synthesis .

Advanced: How to design experiments to study the compound’s mechanism of action?

Answer:

- In Vitro Assays : Use fluorescence-based assays to track cellular uptake (e.g., confocal microscopy with tagged derivatives).

- Enzyme Inhibition Studies : Screen against cytochrome P450 isoforms to assess metabolic stability .

- Molecular Docking : Model interactions with target proteins (e.g., fungal CYP51) using AutoDock Vina. Validate with site-directed mutagenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.